Manolide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C25 isoprenoids (sesterterpenes) [PR0105]. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

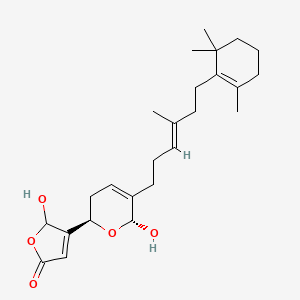

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H36O5 |

|---|---|

Molecular Weight |

416.5 g/mol |

IUPAC Name |

2-hydroxy-3-[(2R,6R)-6-hydroxy-5-[(E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hex-3-enyl]-3,6-dihydro-2H-pyran-2-yl]-2H-furan-5-one |

InChI |

InChI=1S/C25H36O5/c1-16(10-12-20-17(2)8-6-14-25(20,3)4)7-5-9-18-11-13-21(29-23(18)27)19-15-22(26)30-24(19)28/h7,11,15,21,23-24,27-28H,5-6,8-10,12-14H2,1-4H3/b16-7+/t21-,23-,24?/m1/s1 |

InChI Key |

FGJIDQWRRLDGDB-KREAIKSFSA-N |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)CC/C(=C/CCC2=CC[C@@H](O[C@H]2O)C3=CC(=O)OC3O)/C |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)CCC(=CCCC2=CCC(OC2O)C3=CC(=O)OC3O)C |

Synonyms |

manoalide |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Pharmacological Profile of Manolide: A Potent Inhibitor of Phospholipase A2

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Manolide, a sesterterpenoid natural product, was first isolated from the marine sponge Luffariella variabilis in 1980. Its discovery marked a significant milestone in the exploration of marine-derived pharmaceuticals due to its potent and irreversible inhibition of the pro-inflammatory enzyme phospholipase A2 (PLA2). This technical guide provides an in-depth overview of the discovery, mechanism of action, and key experimental protocols associated with this compound. Quantitative data on its inhibitory activity and structure-activity relationships are summarized in structured tables. Furthermore, critical signaling pathways and experimental workflows are visualized through detailed diagrams to facilitate a comprehensive understanding of this important natural product.

Discovery and Structural Elucidation

Isolation from Luffariella variabilis

Manoalide was first reported by De Silva and Scheuer in 1980, isolated from the marine sponge Luffariella variabilis. The isolation process involved a multi-step extraction and chromatographic purification procedure.

Structural Characterization

The chemical structure of this compound was elucidated through extensive spectroscopic analysis, including infrared (IR), ¹H Nuclear Magnetic Resonance (NMR), and ¹³C NMR spectroscopy, in conjunction with mass spectrometry.

Table 1: Spectroscopic Data for the Structural Elucidation of this compound

| Spectroscopic Technique | Key Observations |

| Infrared (IR) | Absorption bands indicating the presence of hydroxyl (-OH), γ-lactone, and hemiacetal functional groups. |

| ¹H NMR (CDCl₃) | Signals corresponding to olefinic protons, protons adjacent to oxygen atoms, and methyl groups, providing insights into the carbon skeleton. |

| ¹³C NMR (CDCl₃) | Resonances confirming the presence of 25 carbon atoms, including carbonyl carbons of the lactone and carbons of the hemiacetal and trimethylcyclohexenyl ring. |

| Mass Spectrometry | Determination of the molecular formula as C₂₅H₃₆O₅. |

Mechanism of Action: Irreversible Inhibition of Phospholipase A2

Manoalide exerts its potent anti-inflammatory effects through the irreversible inhibition of phospholipase A2 (PLA2). PLA2 is a key enzyme in the inflammatory cascade, responsible for the hydrolysis of phospholipids to release arachidonic acid, a precursor to various pro-inflammatory mediators such as prostaglandins and leukotrienes.

The mechanism of inhibition involves the covalent modification of lysine residues within the PLA2 enzyme. Specifically, the γ-hydroxybutenolide ring of this compound is crucial for this interaction. Studies on cobra venom PLA2 have identified Lys-6 and Lys-79 as the primary targets for this compound binding. This irreversible binding inactivates the enzyme, thereby blocking the release of arachidonic acid and halting the downstream inflammatory signaling pathway.

Caption: this compound irreversibly inhibits PLA2, blocking the release of arachidonic acid.

Quantitative Data

The inhibitory potency of this compound against PLA2 has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC₅₀) values vary depending on the source of the PLA2 enzyme and the assay conditions.

Table 2: Inhibitory Activity (IC₅₀) of this compound against Phospholipase A2 from Various Sources

| PLA2 Source | Substrate | IC₅₀ (µM) | Reference |

| Bee Venom (Apis mellifera) | Phosphatidylcholine | ~0.12 | [1] |

| Cobra Venom (Naja naja) | Dipalmitoylphosphatidylcholine | ~1.9 | [1] |

| Rattlesnake Venom (Crotalus atrox) | Phosphatidylcholine | ~0.7 | [1] |

| Porcine Pancreas | Phosphatidylcholine | ~30 | [1] |

| Human Synovial Fluid | Dipalmitoylphosphatidylcholine (DPPC) | 0.2 | |

| Human Synovial Fluid | E. coli (natural substrate) | 0.02 |

Structure-Activity Relationship (SAR)

Studies on this compound analogs have provided valuable insights into the structural features required for potent PLA2 inhibition.

Table 3: Structure-Activity Relationship of this compound Analogs

| Analog | Modification | Effect on PLA2 Inhibition |

| Seco-manoalide | Opening of the α-hydroxydihydropyran ring | Reduced activity |

| Luffariellolide | Modifications in the hydrophobic side chain | Potent inhibitor |

| Luffariellin A/B | Alterations in the side chain | Potent anti-inflammatory agents |

These studies have highlighted the critical role of the γ-hydroxybutenolide and the α-hydroxydihydropyran rings in the irreversible binding to PLA2. The hydrophobic side chain also contributes significantly to the overall potency.

Experimental Protocols

Isolation and Purification of this compound from Luffariella variabilis

The following protocol is a generalized procedure based on the original discovery and subsequent isolations.

-

Collection and Extraction: Collect fresh specimens of Luffariella variabilis. Immediately freeze and then lyophilize the sponge material. Extract the dried sponge with methanol (MeOH) at room temperature.

-

Solvent Partitioning: Concentrate the methanol extract under reduced pressure. Partition the resulting residue between n-hexane and 90% aqueous methanol. Separate the layers and further partition the aqueous methanol layer with dichloromethane (CH₂Cl₂).

-

Chromatographic Purification: Subject the CH₂Cl₂-soluble fraction to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate (EtOAc).

-

Further Purification: Pool the fractions containing this compound (as determined by thin-layer chromatography and bioassay) and subject them to further purification by high-performance liquid chromatography (HPLC) on a silica gel column to yield pure this compound.

Phospholipase A2 Inhibition Assay (Bee Venom)

This protocol describes a common method for assessing the inhibitory activity of compounds against bee venom PLA2.

-

Reagents and Buffers:

-

Bee venom PLA2

-

Phosphatidylcholine (substrate)

-

Tris-HCl buffer (pH 7.5) containing CaCl₂

-

Manoalide or test compound dissolved in a suitable solvent (e.g., DMSO)

-

-

Assay Procedure:

-

Prepare a reaction mixture containing the Tris-HCl buffer and phosphatidylcholine substrate.

-

Pre-incubate the bee venom PLA2 enzyme with varying concentrations of this compound (or test compound) for a specified time at 37°C.

-

Initiate the enzymatic reaction by adding the enzyme-inhibitor mixture to the substrate solution.

-

Monitor the hydrolysis of phosphatidylcholine over time. This can be done by various methods, including titrimetric measurement of the released fatty acids or using a fluorescently labeled substrate.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Experimental and Logical Workflows

Bioassay-Guided Fractionation for Marine Natural Product Discovery

The discovery of this compound is a classic example of a bioassay-guided fractionation workflow, a cornerstone of natural product drug discovery.

Caption: A typical workflow for isolating bioactive compounds from marine sponges.

Conclusion

This compound remains a pivotal molecule in the field of marine natural products and drug discovery. Its potent and specific mechanism of action as an irreversible PLA2 inhibitor has made it an invaluable tool for studying inflammatory processes and a lead compound for the development of novel anti-inflammatory drugs. The detailed methodologies and data presented in this guide offer a comprehensive resource for researchers and professionals working in this exciting area.

References

Manolide from Luffariella variabilis: A Technical Guide to its Anti-Inflammatory Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Manolide, a sesterterpenoid natural product isolated from the marine sponge Luffariella variabilis, has garnered significant attention in the scientific community for its potent anti-inflammatory properties. This technical guide provides an in-depth overview of this compound, focusing on its source, extraction, mechanism of action, and preclinical efficacy. Detailed experimental protocols for the isolation of this compound and the evaluation of its biological activity are presented. Furthermore, this document summarizes key quantitative data and visualizes the critical signaling pathways involved in its anti-inflammatory effects. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound and its derivatives.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. A pivotal enzyme in the inflammatory cascade is Phospholipase A2 (PLA2), which catalyzes the hydrolysis of phospholipids to release arachidonic acid, a precursor to pro-inflammatory eicosanoids like prostaglandins and leukotrienes.[1]

This compound, first isolated from the Palauan sponge Luffariella variabilis, has emerged as a powerful and specific inhibitor of PLA2.[2] Its unique chemical structure and potent biological activity have made it a valuable pharmacological tool and a promising lead compound for the development of novel anti-inflammatory therapeutics. This document provides a detailed exploration of this compound, from its natural source to its molecular mechanism of action.

Luffariella variabilis: The Natural Source of this compound

Luffariella variabilis is a species of marine sponge belonging to the family Thorectidae. It is found in the Indo-Pacific region, including the Great Barrier Reef.[3][4] This sponge is a prolific producer of a variety of bioactive secondary metabolites, with this compound and its analogues being among the most abundant.[3][4]

Yield of this compound and its Analogues

The production of this compound and related compounds by Luffariella variabilis is notably consistent, with little variation due to geographical location or season.[3][4] This "hardwired" production makes it a reliable source for these valuable compounds. The yields of the major metabolites are summarized in the table below.

| Compound | Yield (mg/g dry weight of sponge) | Reference |

| This compound Monoacetate | 35 - 70 | [3][4] |

| This compound | 15 - 20 | [3][4] |

| Luffariellin A | 0 - 3 | [3][4] |

| Seco-manoalide | 0 - 3 | [3][4] |

Mechanism of Action: Irreversible Inhibition of Phospholipase A2

The primary mechanism underlying the anti-inflammatory effects of this compound is its irreversible inhibition of phospholipase A2 (PLA2).[2][5][6] This inhibition is highly specific and potent, particularly against secreted PLA2 (sPLA2) isoforms.

Manoalide's structure features two masked aldehyde functionalities within its polar γ-hydroxybutenolide and α-hydroxydihydropyran rings. These groups are crucial for its inhibitory activity. The proposed mechanism involves the formation of a covalent bond between this compound and the ε-amino group of lysine residues on the PLA2 enzyme.[1][5][6] This covalent modification leads to the irreversible inactivation of the enzyme, thereby preventing the release of arachidonic acid and the subsequent production of pro-inflammatory mediators.[2]

Signaling Pathway of this compound's Anti-Inflammatory Action

The inhibition of PLA2 by this compound has significant downstream effects on cellular signaling pathways involved in inflammation. By blocking the production of arachidonic acid, this compound effectively curtails the synthesis of prostaglandins and leukotrienes, key mediators of pain, fever, and swelling. Furthermore, recent studies have indicated that this compound can also modulate other signaling pathways, such as the KRAS-ERK pathway, which is implicated in both inflammation and cancer.

References

- 1. [Manoalide: a new phospholipase A2 inhibitor of marine origin with potential immunoregulatory effect] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phospholipase A2 - Assay | Worthington Biochemical [worthington-biochem.com]

- 3. A rapid assay for activity of phospholipase A2 using radioactive substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The inhibition of phospholipase A2 by manoalide and manoalide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

Manolide's Mechanism of Action in Phospholipase A2 Inhibition: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Manolide, a sesterterpenoid natural product isolated from the marine sponge Luffariella variabilis, has garnered significant attention for its potent anti-inflammatory and analgesic properties.[1][2] The primary molecular basis for its bioactivity is the direct and irreversible inactivation of phospholipase A2 (PLA2), a critical enzyme in the inflammatory cascade.[3][4] PLA2 enzymes catalyze the hydrolysis of membrane phospholipids to release arachidonic acid, the precursor to pro-inflammatory eicosanoids like prostaglandins and leukotrienes.[5] This document provides a comprehensive technical overview of the mechanism by which this compound inhibits PLA2, detailing the chemical basis of its irreversible action, the specific amino acid residues involved, quantitative inhibitory data, and the experimental protocols used to elucidate this mechanism.

The PLA2-Mediated Inflammatory Pathway

Phospholipase A2 represents a superfamily of enzymes that play a central role in numerous physiological processes, including the initiation and propagation of inflammation.[4] Upon cellular stimulation by inflammatory signals, PLA2 is activated and translocates to cellular membranes. There, it catalyzes the hydrolysis of the sn-2 ester bond of glycerophospholipids, releasing arachidonic acid (AA) and a lysophospholipid.[5] Both products are precursors to potent inflammatory mediators. AA is metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to generate prostaglandins and leukotrienes, respectively, which drive inflammatory responses such as vasodilation, pain, and fever.[1][5] Due to its position at the apex of this cascade, PLA2 is a key therapeutic target for anti-inflammatory drug development.

The Core Mechanism: Irreversible Covalent Modification

This compound functions as a concentration- and time-dependent, irreversible inhibitor of PLA2.[6][7] Its mechanism is not based on simple competitive or non-competitive inhibition but on the formation of a stable, covalent bond with the enzyme.[2] This covalent modification targets the ε-amino group of specific lysine residues within the PLA2 protein structure.[3][6]

The key to this compound's reactivity lies in its unique chemical structure, which contains two "masked" aldehyde functionalities within its polar head group: a γ-hydroxybutenolide ring and an α-hydroxydihydropyran ring.[2][3] These groups can undergo ring-opening to expose reactive α,β-unsaturated aldehydes. It is proposed that the ε-amino group of a lysine residue acts as a nucleophile, attacking one of these electrophilic centers to form a covalent adduct, thereby permanently inactivating the enzyme.[2]

Structure-Activity Relationship (SAR)

Studies on this compound and its analogs have elucidated the specific roles of its different structural components in the inhibition of PLA2.[3]

-

γ-Hydroxybutenolide Ring : This moiety is believed to be involved in the initial, non-covalent interaction between this compound and the enzyme.[3] While it plays a crucial role, this ring system alone is not sufficient to cause irreversible inhibition.[8]

-

α-Hydroxydihydropyran Ring : The hemiacetal functionality within this ring is essential for the irreversible nature of the binding.[3] Its presence is a requirement for the covalent modification to occur.

-

Trimethylcyclohexenyl Ring : This hydrophobic tail region enhances the potency of this compound by facilitating non-bonded interactions with the enzyme, likely anchoring the inhibitor to hydrophobic regions of PLA2 near the substrate binding site.[3]

These findings suggest that the closed-ring form of this compound is the primary molecular species responsible for the potent and selective inactivation of PLA2.[3]

Quantitative Analysis of PLA2 Inhibition

This compound exhibits potent inhibitory activity against a variety of PLA2 enzymes, particularly extracellular (secreted) forms. However, its potency varies significantly depending on the enzyme source and the substrate used in the assay. Cytosolic PLA2 isoforms are generally less sensitive.[9]

| PLA2 Source | Substrate | IC50 Value (µM) | Reference(s) |

| Human Synovial Fluid | E. coli | 0.02 | [7] |

| Human Synovial Fluid | DPPC | 0.2 | [7] |

| Bee Venom (Apis mellifera) | - | ~0.12 | [9] |

| Rattlesnake Venom | - | 0.7 | [9] |

| Cobra Venom | - | 1.9 | [9] |

| P388D1 Cells (macrophage-like) | - | 16 | [10] |

| Porcine Pancreas | - | ~30 | [9] |

| Mammalian Cytosol | - | ≥ 30 | [9] |

DPPC: Dipalmitoylphosphatidylcholine

Identification of Specific this compound Binding Sites

Biochemical studies have successfully identified the specific lysine residues that are covalently modified by this compound.

-

Bee Venom PLA2 : Initial studies involving chemical modification and peptide mapping identified a loss of approximately three lysine residues upon inactivation by this compound.[6] Further analysis using cyanogen bromide digestion followed by HPLC and gas-phase microsequencing pointed to Lys-88 as a major site of modification.[6]

-

Cobra Venom PLA2 : Site-directed mutagenesis provided definitive evidence for the key residues involved. In these experiments, specific lysines were replaced with arginine or methionine, amino acids that cannot react with this compound.[11] The results demonstrated that the reaction of this compound with Lys-6 and Lys-79 accounts for all of its inhibitory activity against this enzyme.[11] A double mutant where both Lys-6 and Lys-79 were replaced was not inhibited by this compound at all.[11]

Importantly, the inhibition of these PLA2 mutants by this compound did not affect their catalytic activity towards monomeric substrates, suggesting that this compound does not block the catalytic site itself but rather interferes with the enzyme's interaction with aggregated substrates at the membrane interface.[11]

Key Experimental Protocols

Radiometric PLA2 Inhibition Assay

This is a standard method for quantifying PLA2 activity and its inhibition.

-

Principle : The assay measures the enzymatic release of a radiolabeled fatty acid from a phospholipid substrate.

-

Enzyme Source : Purified PLA2 from sources such as bee venom, cobra venom, or human synovial fluid.[7][12]

-

Substrate : Commonly used substrates include E. coli membranes biosynthetically labeled with a radioactive fatty acid (e.g., [³H]arachidonic acid) or synthetic phospholipids like [³H]dipalmitoylphosphatidylcholine (DPPC).[7]

-

Methodology :

-

Incubation : The PLA2 enzyme is pre-incubated with various concentrations of this compound (or vehicle control) for a defined period.

-

Reaction Initiation : The radiolabeled substrate is added to the enzyme-inhibitor mixture to start the reaction.

-

Reaction Termination : The reaction is stopped, often by adding a quenching solution.

-

Separation : The released radiolabeled free fatty acid is separated from the unhydrolyzed phospholipid substrate (e.g., by solid-phase extraction or thin-layer chromatography).

-

Quantification : The radioactivity of the released fatty acid is measured using liquid scintillation counting.

-

-

Data Analysis : The percentage of inhibition is calculated relative to the control. IC50 values are determined by plotting percent inhibition against the logarithm of the inhibitor concentration.

Protocol for Identifying Covalent Modification Sites

This protocol combines protein chemistry and molecular biology to pinpoint the site of covalent modification.

-

Principle : Inactivated protein is digested into peptides, which are then separated and sequenced. The modified residue is identified as a "blank" or failure in the sequencing ladder. Site-directed mutagenesis confirms the finding.

-

Methodology :

-

Inactivation : Stoichiometric amounts of PLA2 are irreversibly inhibited with this compound.

-

Digestion : The this compound-PLA2 adduct is chemically or enzymatically digested into smaller peptide fragments (e.g., using cyanogen bromide, which cleaves at methionine residues).[6]

-

Peptide Mapping : The resulting peptide fragments are separated using reverse-phase high-performance liquid chromatography (RP-HPLC).[6]

-

Sequencing : The purified peptides are subjected to N-terminal sequencing (e.g., Edman degradation).[6] The specific lysine residue that has been modified by this compound will not yield a detectable phenylthiohydantoin (PTH)-amino acid derivative, causing a failure in the sequencing run at that position.

-

Confirmation by Mutagenesis : Candidate lysine residues are replaced with non-reactive amino acids (e.g., Lys -> Arg) using site-directed mutagenesis. The mutant proteins are expressed, purified, and tested in the inhibition assay. Loss of inhibition in the mutant protein confirms that the mutated lysine was a primary target of this compound.[11]

-

Conclusion

This compound is a powerful and well-characterized irreversible inhibitor of phospholipase A2. Its mechanism of action proceeds via a specific, covalent modification of critical lysine residues, a reaction enabled by the unique chemical functionalities within its polar rings. The hydrophobic tail of the molecule serves to enhance its potency. This detailed understanding of its structure-activity relationship and mechanism of action, supported by robust quantitative and biochemical data, solidifies this compound's importance as both a valuable pharmacological tool for studying inflammatory pathways and a foundational lead compound in the pursuit of novel anti-inflammatory therapeutics.

References

- 1. [Manoalide: a new phospholipase A2 inhibitor of marine origin with potential immunoregulatory effect] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Manoalide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Manoalide: structure-activity studies and definition of the pharmacophore for phospholipase A2 inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phospholipase A2 inhibitors as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthetic and natural inhibitors of phospholipases A2: their importance for understanding and treatment of neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inactivation of phospholipase A2 by manoalide. Localization of the manoalide binding site on bee venom phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inactivation of human synovial fluid phospholipase A2 by the marine natural product, manoalide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The inhibition of phospholipase A2 by manoalide and manoalide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Differential effects of manoalide on secreted and intracellular phospholipases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition studies on the membrane-associated phospholipase A2 in vitro and prostaglandin E2 production in vivo of the macrophage-like P388D1 cell. Effects of manoalide, 7,7-dimethyl-5,8-eicosadienoic acid, and p-bromophenacyl bromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification of two specific lysines responsible for the inhibition of phospholipase A2 by manoalide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phospholipase A2 inhibitors from marine organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

Manolide as a Calcium Channel Blocker: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Manolide, a sesterterpenoid natural product isolated from the marine sponge Luffariella variabilis, is a potent anti-inflammatory and analgesic agent.[1] While its inhibitory effects on phospholipase A2 (PLA2) and phospholipase C (PLC) are well-documented, emerging evidence reveals its function as a significant inhibitor of calcium (Ca2+) mobilization across various cell types.[2][3] This technical guide provides an in-depth analysis of this compound's role as a calcium channel blocker, presenting quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways. The information is intended to support further research and drug development efforts centered on this multifaceted marine compound.

Introduction

Calcium ions (Ca2+) are ubiquitous second messengers that play a critical role in a vast array of cellular processes, including signal transduction, muscle contraction, neurotransmitter release, and gene expression. The precise regulation of intracellular Ca2+ concentration is paramount for normal cellular function. This regulation is achieved through a complex interplay of channels, pumps, and binding proteins that control Ca2+ influx from the extracellular space and its release from intracellular stores, such as the endoplasmic reticulum (ER).

This compound has been identified as a potent modulator of intracellular Ca2+ levels.[2] Its ability to interfere with Ca2+ signaling pathways contributes significantly to its pharmacological profile. This guide explores the mechanisms through which this compound exerts its effects as a calcium channel blocker, providing a consolidated resource for the scientific community.

Mechanism of Action: Inhibition of Calcium Influx

This compound has been demonstrated to inhibit Ca2+ mobilization in a variety of cellular contexts, suggesting a broad-spectrum activity on different types of calcium channels. The primary mechanism appears to be the blockade of Ca2+ entry from the extracellular environment and the release of Ca2+ from intracellular stores.[2]

Inhibition of Voltage-Gated Calcium Channels (VGCCs)

Studies have shown that this compound can block Ca2+ channels that are activated by membrane depolarization. Specifically, in GH3 cells, this compound was found to inhibit K+ depolarization-activated Ca2+ channels.[2] This suggests that this compound may interact with and block one or more subtypes of voltage-gated calcium channels (VGCCs), which are crucial for the excitability of neurons and muscle cells.

Inhibition of Receptor-Mediated Calcium Entry

This compound has been shown to block Ca2+ entry and release from intracellular stores mediated by the activation of the epidermal growth factor (EGF) receptor in A431 cells.[2] This indicates that this compound can interfere with signaling cascades initiated by growth factor receptors that lead to an increase in intracellular Ca2+.

Inhibition of Store-Operated Calcium Entry (SOCE)

The depletion of intracellular Ca2+ stores in the endoplasmic reticulum triggers the opening of plasma membrane channels in a process known as store-operated calcium entry (SOCE), which is a crucial mechanism for replenishing Ca2+ stores and sustaining Ca2+ signaling. This compound's ability to block Ca2+ release from intracellular stores suggests a potential, though not yet fully elucidated, interference with the SOCE machinery, which involves the key proteins STIM and Orai.[2]

Independence from Phospholipase Inhibition

A significant aspect of this compound's activity is that its effect on Ca2+ mobilization appears to be independent of its well-established inhibitory action on phospholipase A2 (PLA2) and phospholipase C (PLC).[2] In GH3 cells, this compound blocked the thyrotropin-releasing hormone-dependent release of Ca2+ from intracellular stores without inhibiting the formation of inositol phosphates, a product of PLC activity.[2] This suggests a direct action on calcium channels or their regulatory components.

Quantitative Data on this compound's Inhibitory Activity

The potency of this compound as a calcium channel blocker has been quantified in various cell systems. The following table summarizes the key inhibitory concentrations (IC50) reported in the literature.

| Cell Type | Stimulus | Inhibited Process | IC50 (µM) | Reference |

| A431 cells | Epidermal Growth Factor (EGF) | Receptor-mediated Ca2+ entry and release | 0.4 | [2] |

| GH3 cells | K+ depolarization | Depolarization-activated Ca2+ channel | 1.0 | [2] |

| Mouse spleen cells | Concanavalin A | Ca2+ influx | 0.07 | [2] |

| DDT1MF-2 cells | Norepinephrine (NE) | NE-induced calcium transients | 2.0 | [4] |

| DDT1MF-2 cells | Norepinephrine (NE) | Inositol 1-phosphate formation (PLC activity) | 1.5 | [4] |

| Purified PI-PLC I | - | Phosphoinositide-specific phospholipase C | 3-6 | [4] |

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.

Signaling Pathway of this compound's Calcium Channel Blockade

Caption: this compound's inhibitory effects on various calcium influx pathways.

Experimental Workflow for Assessing this compound's Effect on Intracellular Calcium

Caption: A typical workflow for calcium imaging experiments with this compound.

Experimental Protocols

The following protocols provide a general framework for investigating the effects of this compound on intracellular calcium levels. These should be optimized for specific cell types and experimental conditions.

Intracellular Calcium Measurement using Fura-2 AM

This protocol is adapted from standard calcium imaging procedures.[5][6][7]

Materials:

-

Cells of interest (e.g., A431, GH3) cultured on glass coverslips.

-

Fura-2 AM (acetoxymethyl ester) stock solution (e.g., 1 mM in DMSO).

-

Pluronic F-127 (e.g., 20% solution in DMSO).

-

HEPES-buffered saline (HBS): NaCl (140 mM), KCl (5 mM), MgCl2 (1 mM), CaCl2 (2 mM), HEPES (10 mM), Glucose (10 mM), pH 7.4.

-

This compound stock solution (in a suitable solvent like DMSO).

-

Stimulating agent (e.g., EGF, high K+ solution).

-

Fluorescence microscope equipped with a ratiometric imaging system (excitation at 340 nm and 380 nm, emission at ~510 nm).

Procedure:

-

Cell Preparation: Seed cells on glass coverslips to achieve 70-80% confluency on the day of the experiment.

-

Dye Loading:

-

Prepare a loading buffer by diluting Fura-2 AM to a final concentration of 2-5 µM in HBS. Add Pluronic F-127 (final concentration ~0.02%) to aid in dye solubilization.

-

Remove the culture medium from the cells and wash once with HBS.

-

Incubate the cells with the Fura-2 AM loading buffer for 30-60 minutes at room temperature or 37°C in the dark.

-

-

Washing: After incubation, wash the cells 2-3 times with HBS to remove extracellular dye.

-

De-esterification: Incubate the cells in HBS for an additional 30 minutes to allow for the complete de-esterification of Fura-2 AM by intracellular esterases.

-

Imaging:

-

Mount the coverslip onto a perfusion chamber on the microscope stage.

-

Acquire baseline fluorescence images by alternating excitation between 340 nm and 380 nm.

-

Perfuse the cells with HBS containing the desired concentration of this compound (or vehicle control) for a predetermined incubation period.

-

Introduce the stimulating agent to the perfusion chamber while continuously recording the fluorescence changes.

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm for each time point.

-

The change in this ratio is proportional to the change in intracellular Ca2+ concentration.

-

Calibrate the signal using ionomycin (a calcium ionophore) and EGTA (a calcium chelator) to determine the maximum and minimum fluorescence ratios, respectively, for quantitative analysis of [Ca2+]i.

-

Electrophysiological Recording of Calcium Currents (Patch-Clamp)

This protocol provides a general outline for patch-clamp experiments to directly measure the effect of this compound on voltage-gated calcium channels.[8][9][10][11]

Materials:

-

Cells expressing the calcium channel of interest (e.g., HEK293 cells transfected with a specific CaV channel subtype).

-

Patch-clamp rig with an amplifier, micromanipulator, and data acquisition system.

-

Borosilicate glass capillaries for pulling patch pipettes.

-

Extracellular (bath) solution: e.g., 110 mM BaCl2 (as charge carrier), 10 mM HEPES, 10 mM TEA-Cl, 5 mM CsCl, pH 7.4 with CsOH.

-

Intracellular (pipette) solution: e.g., 120 mM Cs-methanesulfonate, 10 mM EGTA, 10 mM HEPES, 4 mM Mg-ATP, 0.3 mM Na-GTP, pH 7.2 with CsOH.

-

This compound stock solution.

Procedure:

-

Cell Preparation: Plate cells on small glass coverslips suitable for patch-clamp recording.

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

-

Recording:

-

Establish a whole-cell patch-clamp configuration on a selected cell.

-

Hold the cell at a negative membrane potential (e.g., -80 mV) to keep the calcium channels in a closed state.

-

Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments) to elicit calcium channel currents.

-

Record the baseline currents in the absence of this compound.

-

-

This compound Application: Perfuse the bath with the extracellular solution containing the desired concentration of this compound.

-

Post-treatment Recording: After a stable effect is reached, apply the same series of voltage steps to record the calcium currents in the presence of this compound.

-

Data Analysis:

-

Measure the peak current amplitude at each voltage step before and after this compound application.

-

Construct current-voltage (I-V) relationship plots to visualize the effect of this compound on the channel's voltage-dependence of activation.

-

Generate a dose-response curve by applying different concentrations of this compound to determine the IC50 value for channel inhibition.

-

Conclusion and Future Directions

This compound is a potent inhibitor of calcium mobilization, acting on various types of calcium channels, including voltage-gated and receptor-operated channels. A key finding is that this activity appears to be independent of its well-known inhibitory effects on phospholipases A2 and C. The quantitative data presented in this guide underscore the significant potential of this compound as a pharmacological tool and a lead compound for drug development.

Future research should focus on elucidating the precise molecular targets of this compound within the complex landscape of calcium channels. Identifying the specific subtypes of VGCCs (e.g., L-type, N-type, T-type) and TRP channels that are sensitive to this compound will be crucial. Furthermore, investigating its interaction with the STIM/Orai machinery of store-operated calcium entry will provide a more complete picture of its mechanism of action. Advanced techniques such as cryo-electron microscopy could potentially reveal the binding site of this compound on these channels. A deeper understanding of how this compound modulates calcium signaling will undoubtedly open new avenues for the development of novel therapeutics for a range of disorders where calcium dysregulation is a key pathological feature, including inflammatory diseases, chronic pain, and certain types of cancer.[12]

References

- 1. [Manoalide: a new phospholipase A2 inhibitor of marine origin with potential immunoregulatory effect] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Manoalide, a natural sesterterpenoid that inhibits calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Manoalide - Wikipedia [en.wikipedia.org]

- 4. Inhibition of phosphoinositide-specific phospholipase C by manoalide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. moodle2.units.it [moodle2.units.it]

- 6. brainvta.tech [brainvta.tech]

- 7. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Electrophysiological Methods to Measure Ca2+ Current - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Patch-Clamp Electrophysiology of Intracellular Ca2+ Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Patch clamp methods for studying calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A calcium channel blocker, manoalide exerts an anti-allergic inflammatory effect through attenuating NF-κB activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Manolide: A Technical Guide to its Analgesic and Antibiotic Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manolide, a sesterterpenoid natural product first isolated from the marine sponge Luffariella variabilis, has garnered significant interest in the scientific community for its potent biological activities. This technical guide provides an in-depth overview of the analgesic and antibiotic properties of this compound, with a focus on its mechanisms of action, quantitative data from preclinical studies, and detailed experimental protocols. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Analgesic Properties

This compound exhibits significant analgesic effects, which are primarily attributed to its potent anti-inflammatory activity. The primary mechanism underlying these properties is the irreversible inhibition of phospholipase A2 (PLA2), a key enzyme in the inflammatory cascade.

Mechanism of Action

This compound's analgesic and anti-inflammatory effects are intricately linked to its ability to disrupt the arachidonic acid cascade.[1] By irreversibly inhibiting phospholipase A2 (PLA2), this compound prevents the initial release of arachidonic acid from membrane phospholipids. This action subsequently blocks the downstream synthesis of pro-inflammatory eicosanoids, including prostaglandins and leukotrienes, which are potent mediators of pain and inflammation.[1] this compound has been shown to form a covalent bond with lysine residues on the PLA2 enzyme, leading to its inactivation.[2]

The reduction in prostaglandin production is a key factor in this compound's analgesic activity, as prostaglandins are known to sensitize nociceptors, thereby lowering the pain threshold. By inhibiting their synthesis, this compound effectively raises the pain threshold and reduces pain perception.

Quantitative Data

The analgesic potency of this compound has been evaluated in various preclinical models. The following table summarizes the key quantitative data.

| Assay | Model Organism | Parameter | Value | Reference |

| Phenylquinone-Induced Writhing | Mouse | ED50 | ~40 mg/kg (subcutaneous) | US4447445A |

| Bee Venom PLA2 Inhibition | In vitro | IC50 | ~0.12 µM | [3] |

| Rattlesnake Venom PLA2 Inhibition | In vitro | IC50 | 0.7 µM | [3] |

| Cobra Venom PLA2 Inhibition | In vitro | IC50 | 1.9 µM | [3] |

| Porcine Pancreatic PLA2 Inhibition | In vitro | IC50 | ~30 µM | [3] |

Antibiotic Properties

While primarily investigated for its anti-inflammatory and analgesic effects, this compound has also been described as a sesterterpenoid antibiotic. However, detailed quantitative data on its antibiotic spectrum and potency are limited in publicly available literature. Existing information suggests activity primarily against Gram-positive bacteria.

Mechanism of Action

The precise mechanism of this compound's antibacterial action is not as well-elucidated as its anti-inflammatory pathway. It is hypothesized that, similar to other terpenoid compounds, this compound may exert its antibiotic effects through one or more of the following mechanisms:

-

Disruption of Bacterial Cell Membranes: Terpenoids can intercalate into the lipid bilayer of bacterial cell membranes, leading to a loss of integrity, increased permeability, and eventual cell lysis.

-

Inhibition of Bacterial Enzymes: this compound could potentially inhibit essential bacterial enzymes involved in processes such as cell wall synthesis, protein synthesis, or DNA replication.

-

Inhibition of Biofilm Formation: Some studies suggest that this compound and its derivatives may modulate quorum sensing pathways, which could interfere with biofilm formation, a key virulence factor for many pathogenic bacteria.

Further research is required to definitively identify the molecular targets and signaling pathways involved in this compound's antibiotic activity.

Quantitative Data

| Bacterial Type | Reported Activity | Reference |

| Gram-positive bacteria | Effective | General statements in literature |

Experimental Protocols

Phospholipase A2 (PLA2) Inhibition Assay (Titrimetric Method)

This protocol is adapted from standard titrimetric assays for PLA2 activity.

1. Reagents:

-

Lecithin substrate emulsion (e.g., from egg yolk or soybean)

-

Deoxycholate

-

CaCl2

-

Tris-HCl buffer (pH 8.0)

-

NaOH solution (standardized, e.g., 0.02 N)

-

Purified PLA2 enzyme

-

This compound (or other test inhibitor) dissolved in a suitable solvent (e.g., DMSO)

2. Procedure:

-

Prepare the reaction mixture containing lecithin emulsion, deoxycholate, CaCl2, and Tris-HCl buffer in a reaction vessel maintained at a constant temperature (e.g., 41°C).

-

Adjust the pH of the reaction mixture to 8.0 with the standardized NaOH solution.

-

Add the PLA2 enzyme to the reaction mixture to initiate the hydrolysis of lecithin, which releases fatty acids and causes a decrease in pH.

-

Maintain the pH at 8.0 by the continuous addition of the standardized NaOH solution using a pH-stat or automatic titrator.

-

Record the rate of NaOH consumption, which is proportional to the PLA2 activity.

-

To determine the inhibitory effect of this compound, pre-incubate the PLA2 enzyme with various concentrations of this compound for a specified period before adding it to the reaction mixture.

-

Calculate the percentage inhibition of PLA2 activity at each this compound concentration and determine the IC50 value.

Phenylquinone-Induced Writhing Test (Mouse Model)

This is a widely used in vivo model for screening peripheral analgesic activity.

1. Animals:

-

Male albino mice (e.g., Swiss Webster) weighing 20-25 g.

2. Reagents:

-

Phenylquinone (2-phenyl-1,4-benzoquinone) solution (e.g., 0.02% in 5% ethanol/saline)

-

This compound (or test compound) suspension/solution in a suitable vehicle (e.g., saline with a small amount of Tween 80)

-

Positive control (e.g., Aspirin)

-

Vehicle control

3. Procedure:

-

Acclimatize the mice to the experimental environment.

-

Administer this compound, positive control, or vehicle to different groups of mice via the desired route (e.g., subcutaneous or oral).

-

After a predetermined pre-treatment time (e.g., 30-60 minutes), administer phenylquinone solution intraperitoneally (i.p.).

-

Immediately after the phenylquinone injection, place each mouse in an individual observation cage.

-

Observe the mice for a set period (e.g., 5-15 minutes after injection) and count the number of writhes. A writhe is characterized by a constriction of the abdomen, stretching of the hind limbs, and turning of the trunk.

-

Calculate the mean number of writhes for each group.

-

Determine the percentage of analgesic protection or inhibition for the this compound-treated groups compared to the vehicle control group.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This is a standard method for determining the in vitro antibacterial potency of a compound.

1. Materials:

-

96-well microtiter plates

-

Bacterial strains of interest

-

Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

-

This compound stock solution

-

Positive control antibiotic

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer

2. Procedure:

-

Prepare a standardized inoculum of the test bacteria (e.g., to 0.5 McFarland standard).

-

Perform serial two-fold dilutions of the this compound stock solution in the microtiter plate wells using the broth medium to achieve a range of concentrations.

-

Inoculate each well (except for the sterility control) with the standardized bacterial suspension.

-

Include a growth control well (broth and bacteria, no this compound) and a sterility control well (broth only).

-

Incubate the microtiter plates at the appropriate temperature and duration for the specific bacteria (e.g., 37°C for 18-24 hours).

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

-

Optionally, the optical density (OD) of each well can be measured using a microplate reader to quantify bacterial growth.

Conclusion

This compound is a promising natural product with well-documented analgesic and anti-inflammatory properties, primarily driven by its irreversible inhibition of phospholipase A2. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research into its therapeutic potential for pain and inflammatory disorders. While its antibiotic activity is noted, there is a clear need for more extensive investigation to determine its spectrum of activity, potency (MIC values), and precise mechanism of action against various bacterial pathogens. Future studies focusing on these aspects will be crucial in evaluating this compound's potential as a novel antibiotic agent.

References

- 1. [Manoalide: a new phospholipase A2 inhibitor of marine origin with potential immunoregulatory effect] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Manoalide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Differential effects of manoalide on secreted and intracellular phospholipases - PubMed [pubmed.ncbi.nlm.nih.gov]

Manolide: A Comprehensive Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Manolide, a sesterterpenoid of marine origin, has garnered significant scientific interest due to its potent and diverse biological activities. Isolated from the sponge Luffariella variabilis, this natural product has demonstrated significant anti-inflammatory, analgesic, and anticancer properties.[1][2][3] The primary mechanism underlying its therapeutic potential is the irreversible inhibition of phospholipase A2 (PLA2), a critical enzyme in the inflammatory cascade.[2][4] This technical guide provides an in-depth review of the biological activities of this compound, presenting key quantitative data, detailing experimental protocols for its evaluation, and visualizing its mechanisms of action through signaling pathway diagrams.

Core Biological Activities

This compound's pharmacological profile is multifaceted, with its anti-inflammatory and analgesic effects being the most extensively studied. More recently, its potential as an anticancer agent has become an area of active investigation.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are primarily attributed to its potent, irreversible inhibition of phospholipase A2 (PLA2).[2] PLA2 is a key enzyme that catalyzes the hydrolysis of phospholipids to release arachidonic acid, a precursor to various pro-inflammatory mediators such as prostaglandins and leukotrienes.[1] By inhibiting PLA2, this compound effectively suppresses the production of these eicosanoids, thereby mitigating the inflammatory response.[1] Its anti-inflammatory potency has been reported to be greater than that of indomethacin.[5]

Analgesic Activity

The analgesic effects of this compound are closely linked to its anti-inflammatory mechanism.[1] Pain is often mediated by the action of eicosanoids on nerve endings. By inhibiting the production of these molecules, this compound effectively reduces pain perception.[1] Studies have shown that this compound reduces zymosan-induced peritoneal writhing in mice, an effect correlated with a decrease in eicosanoid release in vivo.[1] The onset of action for this compound's analgesic effect is delayed compared to standard analgesics, with a peak effect observed approximately two hours after administration.[5]

Anticancer Activity

Recent research has highlighted the potential of this compound as an anticancer agent. It has shown efficacy against various cancer cell lines, including oral, lung, and osteosarcoma cells.[3][6][7] Its anticancer mechanisms are more complex and appear to involve multiple pathways:

-

Induction of Oxidative Stress and Apoptosis: In oral cancer cells, this compound induces the production of reactive oxygen species (ROS), leading to oxidative stress-mediated apoptosis and DNA damage.[7][8] This is supported by the observation of mitochondrial superoxide production and destruction of the mitochondrial membrane potential.[8]

-

KRAS-ERK Pathway Inhibition: In lung cancer cells with KRAS mutations, this compound has been shown to suppress the KRAS-ERK signaling pathway.[6] This action can enhance the sensitivity of these cancer cells to EGFR-tyrosine kinase inhibitors (TKIs) like osimertinib.[6]

-

Induction of Ferroptosis: this compound can induce ferroptosis, a form of iron-dependent programmed cell death, in osimertinib-resistant lung cancer cells. This is achieved by suppressing the NRF2-SLC7A11 axis and inducing mitochondrial Ca2+ overload.[6]

-

Cytotoxicity in Osteosarcoma: this compound induces cytotoxicity in human osteosarcoma cells by causing an overproduction of ROS, disrupting antioxidant proteins, and activating apoptotic proteins like caspase-9/-3 and PARP.[3]

Quantitative Data on Biological Activity

The following tables summarize the quantitative data available for this compound's inhibitory and cytotoxic activities.

Table 1: Inhibition of Phospholipase A2 (PLA2) by this compound

| PLA2 Source | Substrate | IC50 Value (µM) | Reference |

| Bee Venom (Apis mellifera) | Not Specified | ~0.12 | [9] |

| Rattlesnake Venom | Not Specified | 0.7 | [9] |

| Cobra Venom | Not Specified | 1.9 | [9] |

| Porcine Pancreas | Not Specified | ~30 | [9] |

| Human Synovial Fluid | Dipalmitoylphosphatidylcholine | 0.2 | [10] |

| Human Synovial Fluid | E. coli (natural substrate) | 0.02 | [10] |

| Macrophage-like P388D1 cells | Not Specified | 16 | [11] |

Table 2: Anticancer Activity of this compound (IC50 Values)

| Cell Line | Cancer Type | Treatment Duration (h) | IC50 Value (µM) | Reference |

| Ca9-22 | Oral Cancer | 24 | 7.8 | [7] |

| CAL 27 | Oral Cancer | 24 | 9.1 | [7] |

| OECM1 | Oral Cancer | 24 | 14.9 | [7] |

| OC2 | Oral Cancer | 24 | 17.4 | [7] |

| HSC3 | Oral Cancer | 24 | 18.5 | [7] |

| KB (HeLa contaminant) | Human Epidermoid Carcinoma | Not Specified | 0.725 | [7] |

| A549 | Lung Cancer (KRAS-mutated) | 48 & 72 | Concentration-dependent inhibition observed | [6] |

| H157 | Lung Cancer (KRAS-mutated) | 48 & 72 | Concentration-dependent inhibition observed | [6] |

| HCC827 | Lung Cancer (EGFR-mutated) | 48 & 72 | Concentration-dependent inhibition observed | [6] |

| PC9 | Lung Cancer (EGFR-mutated) | 48 & 72 | Concentration-dependent inhibition observed | [6] |

| 143B | Osteosarcoma | 24 & 48 | Cytotoxicity observed at 10, 20, 40 µM | [3] |

| MG63 | Osteosarcoma | 24 & 48 | Cytotoxicity observed at 10, 20, 40 µM | [3] |

Mechanism of Action: Irreversible PLA2 Inhibition

The primary molecular mechanism of this compound is its irreversible inactivation of phospholipase A2.[2][4] This is achieved through the covalent modification of several lysine residues on the enzyme.[2][12] this compound possesses two masked aldehyde functionalities, one in the γ-hydroxybutenolide ring and another in the α-hydroxydihydropyran ring.[2][13] The γ-hydroxybutenolide ring is crucial for the initial interaction with PLA2, while the hemiacetal in the α-hydroxydihydropyran ring is required for the irreversible binding.[4] The hydrophobic trimethylcyclohexenyl ring enhances the potency of the interaction through non-bonded interactions.[4][13]

Experimental Protocols

The following sections outline the general methodologies for key experiments used to evaluate the biological activity of this compound.

Phospholipase A2 (PLA2) Inhibition Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of PLA2.

-

Principle: The activity of PLA2 is determined by measuring the release of a labeled fatty acid from a phospholipid substrate. The reduction in the amount of released fatty acid in the presence of this compound indicates inhibition.

-

Materials:

-

Purified PLA2 (from sources such as bee venom, snake venom, or human synovial fluid).

-

Phospholipid substrate (e.g., dipalmitoylphosphatidylcholine (DPPC) or radiolabeled E. coli membranes).

-

Assay buffer (specific composition depends on the enzyme source).

-

This compound stock solution (dissolved in a suitable solvent like DMSO).

-

Scintillation cocktail and counter (for radiolabeled assays).

-

-

General Procedure:

-

Prepare reaction mixtures containing the assay buffer, PLA2, and varying concentrations of this compound (or vehicle control).

-

Pre-incubate the enzyme with this compound for a specified time to allow for binding and inhibition.

-

Initiate the enzymatic reaction by adding the phospholipid substrate.

-

Incubate the reaction for a defined period at an optimal temperature.

-

Stop the reaction (e.g., by adding a quenching solution).

-

Separate the released fatty acid from the unhydrolyzed substrate.

-

Quantify the amount of released fatty acid (e.g., by scintillation counting).

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

-

Cell Viability and Cytotoxicity Assays

These assays are used to assess the effect of this compound on the proliferation and survival of cancer cells.

-

Principle: Colorimetric or fluorometric assays are used to measure metabolic activity, which is proportional to the number of viable cells. A decrease in signal indicates reduced cell viability or cytotoxicity.

-

Common Assays:

-

MTS/XTT Assay: Tetrazolium salts are reduced by metabolically active cells to a colored formazan product.

-

CCK-8 Assay: A water-soluble tetrazolium salt (WST-8) is used, which is reduced to a water-soluble formazan.

-

Calcein-AM Staining: A non-fluorescent, cell-permeable dye that is converted by intracellular esterases in live cells to the fluorescent calcein.

-

-

General Procedure (for CCK-8):

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and a vehicle control) for specific time points (e.g., 24, 48, 72 hours).

-

After the treatment period, add the CCK-8 reagent to each well.

-

Incubate the plate for a specified time (e.g., 1-4 hours) at 37°C.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value.

-

Apoptosis Assays

These assays are used to determine if the cytotoxic effect of this compound is due to the induction of apoptosis.

-

Principle: Apoptosis is characterized by specific morphological and biochemical changes, such as caspase activation and externalization of phosphatidylserine.

-

Common Assays:

-

Annexin V/Propidium Iodide (PI) Staining: Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells. PI is a fluorescent nuclear stain that is excluded by live cells but stains necrotic cells.

-

Caspase Activity Assays: These assays measure the activity of key executioner caspases, such as caspase-3, which are activated during apoptosis.

-

-

General Procedure (for Annexin V/PI):

-

Treat cells with this compound as described for the viability assays.

-

Harvest the cells and wash them with a binding buffer.

-

Resuspend the cells in the binding buffer containing fluorescently labeled Annexin V and PI.

-

Incubate the cells in the dark.

-

Analyze the stained cells by flow cytometry to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a general experimental workflow for its biological characterization.

Caption: this compound's anti-inflammatory and analgesic mechanism of action.

Caption: Key signaling pathways in this compound's anticancer activity.

Caption: General experimental workflow for evaluating this compound's bioactivity.

References

- 1. [Manoalide: a new phospholipase A2 inhibitor of marine origin with potential immunoregulatory effect] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Manoalide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Manoalide Induces Intrinsic Apoptosis by Oxidative Stress and Mitochondrial Dysfunction in Human Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Manoalide: structure-activity studies and definition of the pharmacophore for phospholipase A2 inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US4447445A - Manoalide, an anti-inflammatory analgesic marine natural product - Google Patents [patents.google.com]

- 6. Natural product manoalide promotes EGFR-TKI sensitivity of lung cancer cells by KRAS-ERK pathway and mitochondrial Ca2+ overload-induced ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Manoalide Preferentially Provides Antiproliferation of Oral Cancer Cells by Oxidative Stress-Mediated Apoptosis and DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Manoalide Preferentially Provides Antiproliferation of Oral Cancer Cells by Oxidative Stress-Mediated Apoptosis and DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Differential effects of manoalide on secreted and intracellular phospholipases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inactivation of human synovial fluid phospholipase A2 by the marine natural product, manoalide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition studies on the membrane-associated phospholipase A2 in vitro and prostaglandin E2 production in vivo of the macrophage-like P388D1 cell. Effects of manoalide, 7,7-dimethyl-5,8-eicosadienoic acid, and p-bromophenacyl bromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inactivation of phospholipase A2 by manoalide. Localization of the manoalide binding site on bee venom phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Manoalide - Wikipedia [en.wikipedia.org]

Manolide: A Marine-Derived Sesterterpenoid with Dual Therapeutic Potential in Oncology and Virology

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Manolide, a sesterterpenoid natural product isolated from the marine sponge Luffariella variabilis, has emerged as a molecule of significant interest in biomedical research. Initially recognized for its potent anti-inflammatory properties, subsequent investigations have revealed its potential as both an anticancer and antiviral agent. This technical guide provides an in-depth overview of the core mechanisms of this compound's action in cancer and hepatitis C research. It details the established experimental protocols for evaluating its bioactivity, presents quantitative data on its efficacy, and visualizes the complex signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development, facilitating further exploration of this compound and its derivatives as potential therapeutic leads.

Introduction

Discovered in the 1980s, this compound has been a subject of continuous scientific inquiry due to its unique chemical structure and potent biological activities. Its primary mechanism of action is the irreversible inhibition of phospholipase A2 (PLA2), an enzyme crucial in the inflammatory cascade and implicated in various pathological processes, including carcinogenesis.[1][2] More recently, this compound has demonstrated efficacy in inhibiting the replication of the hepatitis C virus (HCV) by targeting the viral non-structural protein 3 (NS3) helicase.[3][4] This dual activity against two distinct and critical therapeutic targets underscores the potential of this compound as a versatile pharmacological scaffold. This guide will delve into the technical details of this compound's activity in both cancer and hepatitis C, providing the necessary information for researchers to design and interpret experiments aimed at harnessing its therapeutic potential.

This compound in Cancer Research

Manoalide has demonstrated significant antiproliferative and pro-apoptotic effects in various cancer cell lines. Its primary mode of action in this context is the inhibition of secretory phospholipase A2 (sPLA2), particularly the sPLA2-IIA isoform, which is often overexpressed in tumors and contributes to inflammation-driven cancer progression.

Mechanism of Action: PLA2 Inhibition

Manoalide acts as an irreversible inhibitor of PLA2.[5] Its structure, featuring a γ-hydroxybutenolide ring and a hemiacetal in the α-hydroxydihydropyran ring, is crucial for its inhibitory activity.[5] The hemiacetal moiety is required for the irreversible binding to lysine residues within the enzyme, effectively inactivating it.[4][5] This inhibition disrupts the production of arachidonic acid and its downstream pro-inflammatory and pro-proliferative metabolites, such as prostaglandins and leukotrienes.[1]

Signaling Pathways in Cancer

Manoalide's anticancer effects are mediated through the modulation of several key signaling pathways:

-

KRAS-ERK Pathway: In lung cancer cells with KRAS mutations, this compound has been shown to suppress the KRAS-ERK signaling pathway.[3][6] This pathway is a critical driver of cell proliferation, survival, and differentiation, and its inhibition by this compound contributes to the suppression of tumor growth.[6]

-

Oxidative Stress-Mediated Apoptosis: this compound induces apoptosis in cancer cells by promoting the generation of reactive oxygen species (ROS).[6] This increase in oxidative stress leads to DNA damage and the activation of intrinsic apoptotic pathways, involving the activation of caspases 3, 8, and 9.

Quantitative Data: In Vitro Efficacy

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |

| KB | Human Epidermoid Carcinoma | 0.725 | [6] |

| Ca9-22 | Oral Cancer | 7.8 | [6] |

| CAL 27 | Oral Cancer | 9.1 | [6] |

| OECM1 | Oral Cancer | 14.9 | [6] |

| OC2 | Oral Cancer | 17.4 | [6] |

| HSC3 | Oral Cancer | 18.5 | [6] |

This compound in Hepatitis C Research

Hepatitis C is a viral infection that can lead to chronic liver disease, cirrhosis, and hepatocellular carcinoma. This compound has been identified as an inhibitor of the hepatitis C virus (HCV), presenting a novel avenue for antiviral drug development.

Mechanism of Action: NS3 Helicase Inhibition

The non-structural protein 3 (NS3) of HCV is a multifunctional enzyme with both protease and helicase activities, both of which are essential for viral replication. This compound specifically inhibits the RNA helicase and ATPase activities of NS3.[3][4] Biochemical kinetic analysis has shown that this compound acts as a noncompetitive inhibitor of NS3 ATPase activity.[3] By targeting the helicase core domain, this compound prevents the unwinding of the viral RNA genome, a critical step in its replication.[3][4]

Signaling Pathways in Hepatitis C

Manoalide's antiviral activity is a direct inhibition of a viral enzyme, rather than a modulation of host cell signaling pathways. The primary interaction is with the HCV NS3 protein complex.

Quantitative Data: Antiviral Efficacy

The following table summarizes the reported IC50 values of this compound for the inhibition of HCV NS3 helicase and ATPase activities.

| Target | IC50 (µM) | Citation(s) |

| NS3 RNA Helicase Activity | 15 | [3][4] |

| NS3 ATPase Activity | 70 | [3][4] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

Phospholipase A2 (PLA2) Inhibition Assay

This protocol is adapted from studies on the irreversible inhibition of PLA2 by this compound.

Objective: To determine the inhibitory effect of this compound on PLA2 activity.

Materials:

-

Purified PLA2 (e.g., from bee venom or cobra venom)

-

Manoalide

-

Substrate: 1,2-dithio analog of diheptanoyl phosphatidylcholine

-

DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid))

-

Assay Buffer: 25 mM Tris-HCl, pH 7.5, containing 10 mM CaCl2, 100 mM KCl, and 0.3 mM Triton X-100

-

96-well microplate

-

Microplate reader

Procedure:

-

Substrate Preparation: Reconstitute the lyophilized dithio-PC substrate in the Assay Buffer to a final concentration of 1.66 mM. Vortex until the solution is clear.

-

Enzyme and Inhibitor Preparation: Prepare stock solutions of PLA2 and this compound in the appropriate solvent (e.g., DMSO for this compound).

-

Assay Reaction:

-

To each well of a 96-well plate, add the following in order:

-

Assay Buffer

-

10 µL of DTNB solution

-

PLA2 solution to a final concentration in the linear range of the assay.

-

Manoalide at various concentrations (or vehicle control).

-

-

Pre-incubate the enzyme with this compound for a defined period (e.g., 20 minutes) at a specific temperature (e.g., 40°C) to allow for irreversible inhibition.

-

Initiate the reaction by adding 200 µL of the Substrate Solution to each well.

-

-

Data Acquisition: Immediately after adding the substrate, measure the absorbance at 414 nm every minute for at least 5-10 minutes using a microplate reader. The rate of increase in absorbance is proportional to the PLA2 activity.

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each concentration of this compound from the linear portion of the absorbance vs. time plot.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

HCV NS3 Helicase Inhibition Assay

This protocol is based on a high-throughput screening photoinduced electron transfer (PET) system.

Objective: To measure the inhibition of HCV NS3 helicase activity by this compound.

Materials:

-

Recombinant HCV NS3 protein

-

Manoalide

-

Fluorescently labeled RNA or DNA substrate (e.g., a molecular beacon)

-

ATP

-

Assay Buffer (specific to the helicase assay, typically containing Tris-HCl, MgCl₂, DTT, and BSA)

-

384-well microplate

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation: Prepare stock solutions of NS3 helicase, this compound, and the fluorescent substrate.

-

Assay Reaction:

-

In a 384-well plate, add the NS3 helicase and this compound at various concentrations (or vehicle control) in the assay buffer.

-

Incubate for a short period to allow for binding.

-

Add the fluorescently labeled RNA/DNA substrate.

-

Initiate the helicase reaction by adding ATP.

-

-

Data Acquisition: Monitor the change in fluorescence over time using a fluorescence plate reader. The unwinding of the duplex substrate by the helicase will result in a change in fluorescence intensity.

-

Data Analysis:

-

Calculate the initial rate of the helicase reaction for each this compound concentration.

-

Plot the percentage of inhibition versus the this compound concentration.

-

Determine the IC50 value from the dose-response curve.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis in cancer cells treated with this compound.

Materials:

-

Cancer cell line of interest

-

Manoalide

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment:

-

Seed the cancer cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle-treated control.

-

-

Cell Harvesting and Staining:

-

Harvest the cells by trypsinization and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up the compensation and gates.

-

-

Data Analysis:

-

Quantify the percentage of cells in each quadrant:

-

Lower-left (Annexin V-/PI-): Live cells

-

Lower-right (Annexin V+/PI-): Early apoptotic cells

-

Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

-

Upper-left (Annexin V-/PI+): Necrotic cells

-

-

Compare the percentage of apoptotic cells in the this compound-treated samples to the control.

-

Conclusion

Manoalide stands out as a promising natural product with a dual mechanism of action that makes it a compelling candidate for further investigation in both oncology and virology. Its ability to irreversibly inhibit PLA2 provides a strong rationale for its development as an anti-inflammatory and anticancer agent. Simultaneously, its capacity to inhibit the essential HCV NS3 helicase highlights its potential as an antiviral therapeutic. The detailed experimental protocols and quantitative data presented in this guide are intended to equip researchers with the necessary tools and information to advance the study of this compound and its analogues, with the ultimate goal of translating this fascinating marine-derived molecule into novel clinical therapies. The provided visualizations of its mechanisms of action offer a clear framework for understanding its complex biological activities. Further research into the structure-activity relationships of this compound derivatives may lead to the development of even more potent and selective inhibitors for these critical therapeutic targets.

References

- 1. The inhibition of phospholipase A2 by manoalide and manoalide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of venom phospholipases A2 by manoalide and manoalogue. Stoichiometry of incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inactivation of phospholipase A2 by manoalide. Localization of the manoalide binding site on bee venom phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of phosphoinositide-specific phospholipase C by manoalide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Manoalide: structure-activity studies and definition of the pharmacophore for phospholipase A2 inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

Manolide: A Deep Dive into its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Manolide, a sesterterpenoid natural product isolated from the marine sponge Luffariella variabilis, has garnered significant scientific interest due to its potent and diverse pharmacological activities.[1][2] This technical guide provides a comprehensive overview of the therapeutic potential of this compound, with a focus on its core mechanism of action as an irreversible inhibitor of phospholipase A2 (PLA2). We delve into its anti-inflammatory, anticancer, and neuroprotective properties, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction: Discovery and Chemical Profile

First isolated in the 1980s, this compound is a sesterterpenoid characterized by a complex chemical structure.[1] Its molecular formula is C25H36O5.[3] The structure of this compound features several key functional groups that are critical for its biological activity, including a γ-hydroxybutenolide and an α-hydroxydihydropyran ring.[4]

Core Mechanism of Action: Irreversible Inhibition of Phospholipase A2

The primary and most well-characterized mechanism of action of this compound is the irreversible inhibition of phospholipase A2 (PLA2).[4][5] PLA2s are a superfamily of enzymes that play a crucial role in various cellular processes, including inflammation, by catalyzing the hydrolysis of phospholipids to release arachidonic acid and lysophospholipids.[6]